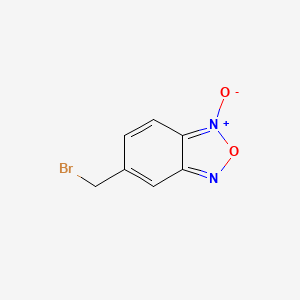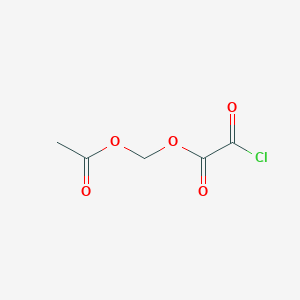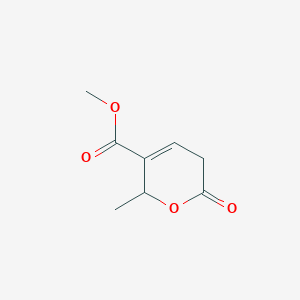
1,1-Dimethylplumbolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylplumbolane is a chemical compound that belongs to the class of organolead compounds. These compounds are characterized by the presence of lead atoms bonded to carbon atoms. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1,1-Dimethylplumbolane typically involves the reaction of lead-based precursors with organic reagents under controlled conditions. One common method involves the use of lead(II) acetate and dimethylmagnesium in an inert atmosphere to prevent oxidation. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
1,1-Dimethylplumbolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to lead metal or other lower oxidation state compounds. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The lead atom in this compound can be substituted with other atoms or groups, such as halogens or alkyl groups, using reagents like halogen acids or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead dioxide, while substitution reactions can produce various organolead derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylplumbolane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organolead compounds and as a reagent in organic synthesis.
Biology: Research into the biological effects of organolead compounds often involves this compound to study its toxicity and interaction with biological molecules.
Medicine: While not commonly used in medicine, studies on its potential therapeutic applications are ongoing, particularly in the context of lead-based drugs.
Industry: In the industrial sector, this compound is used in the production of specialized materials and as a catalyst in certain chemical processes.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethylplumbolane can be compared with other organolead compounds such as tetraethyllead and trimethyllead. While all these compounds contain lead atoms bonded to carbon, their chemical properties and reactivity differ. For example:
Tetraethyllead: Used as an anti-knock agent in gasoline, it has a different structure and reactivity compared to this compound.
Trimethyllead: Similar in structure but with three methyl groups, it exhibits different chemical behavior and toxicity.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications in various fields.
Eigenschaften
| 189444-92-6 | |
Molekularformel |
C6H14Pb |
Molekulargewicht |
293 g/mol |
IUPAC-Name |
1,1-dimethylplumbolane |
InChI |
InChI=1S/C4H8.2CH3.Pb/c1-3-4-2;;;/h1-4H2;2*1H3; |
InChI-Schlüssel |
NEIUGNADKYLGLN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Pb]1(CCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)

![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)



![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)
